L-beta-Cyclopropylalanine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

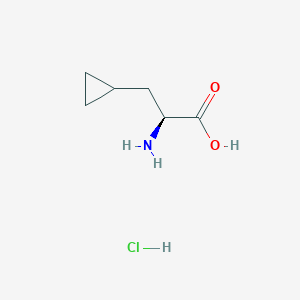

L-beta-Cyclopropylalanine hydrochloride: is a chiral amino acid derivative with the molecular formula C6H12ClNO2 and a molecular weight of 165.62 g/mol . This compound is known for its unique cyclopropyl group attached to the beta position of the alanine molecule, which imparts distinct chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-beta-Cyclopropylalanine hydrochloride can be synthesized through a multi-step process starting from cyclopropylcarbinol and glycine . The key steps involve:

- The resulting cyclopropylalanine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Cyclopropylcarbinol: is converted to through oxidation.

Cyclopropylcarboxaldehyde: undergoes a Strecker synthesis with glycine to form .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: L-beta-Cyclopropylalanine hydrochloride undergoes various chemical reactions, including:

Oxidation: The cyclopropyl group can be oxidized to form cyclopropyl ketones.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydrochloride salt can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are used under basic conditions.

Major Products:

Cyclopropyl ketones: from oxidation.

Primary amines: from reduction.

Various derivatives: from substitution reactions.

Wissenschaftliche Forschungsanwendungen

L-beta-Cyclopropylalanine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its role in protein synthesis and enzyme inhibition.

Medicine: Investigated for its potential as an antibiotic and antifungal agent.

Industry: Used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

L-beta-Cyclopropylalanine hydrochloride exerts its effects by inhibiting the biosynthesis of essential amino acids such as leucine. It specifically targets the enzyme alpha-isopropylmalate synthase , which catalyzes the rate-limiting step in the leucine biosynthetic pathway. This inhibition leads to the accumulation of intermediates and disruption of protein synthesis in microorganisms .

Vergleich Mit ähnlichen Verbindungen

- L-alpha-Cyclopropylalanine

- L-gamma-Cyclopropylalanine

- L-cyclopropylglycine

Comparison: L-beta-Cyclopropylalanine hydrochloride is unique due to its beta-cyclopropyl substitution, which imparts distinct steric and electronic properties compared to its alpha and gamma counterparts. This uniqueness makes it a valuable tool in studying enzyme mechanisms and developing novel pharmaceuticals .

Biologische Aktivität

L-beta-Cyclopropylalanine hydrochloride is an unusual amino acid that has garnered attention due to its significant biological activity, particularly in antimicrobial applications. This article reviews the compound's biological properties, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Overview of this compound

This compound is a cyclopropyl-substituted amino acid derived from natural sources, specifically isolated from the mushroom Amanita virgineoides. Its unique structure allows it to interact with biological systems in ways that traditional amino acids do not.

The primary mechanism by which L-beta-cyclopropylalanine exerts its biological effects appears to be through the inhibition of the synthesis of essential amino acids in fungi and bacteria. Notably, it blocks the biosynthesis of L-leucine, an essential amino acid necessary for the growth of many microorganisms. This inhibition occurs at the enzyme α-isopropylmalate synthase (α-IPMS), which is crucial for the L-leucine biosynthetic pathway.

Key Findings:

- Inhibition of α-IPMS : L-beta-cyclopropylalanine inhibits α-IPMS, thereby disrupting L-leucine synthesis in fungi and bacteria, which leads to reduced growth and viability of these organisms .

- Selective Toxicity : The compound exhibits low toxicity to mammalian cells while effectively targeting microbial cells, making it a promising candidate for antibiotic development .

Antimicrobial Activity

L-beta-cyclopropylalanine has demonstrated broad-spectrum antimicrobial activity against various pathogens. The following table summarizes its Minimum Inhibitory Concentrations (MIC) against selected microorganisms:

| Microorganism | MIC (µM) | Activity Type |

|---|---|---|

| Saccharomyces cerevisiae | 19.2 | Fungal |

| Candida albicans | 44.5 | Fungal |

| Escherichia coli | 480 | Bacterial |

| Fusarium graminearum | Not specified | Fungal |

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of L-beta-cyclopropylalanine:

-

Antifungal Screening :

A study conducted by researchers isolated L-beta-cyclopropylalanine from Amanita virgineoides and tested its antifungal properties against twelve pathogenic fungi. The results indicated that the compound effectively inhibited fungal growth, particularly when L-leucine was absent from the culture medium . -

Comparative Toxicity Studies :

In toxicity studies involving rats, no significant adverse effects were observed even at high doses (up to 6 g/kg). This selective toxicity suggests that L-beta-cyclopropylalanine could be developed as a safer alternative to conventional antibiotics . -

Potential for Drug Resistance Mitigation :

Given the rising concern over antibiotic resistance, L-beta-cyclopropylalanine's unique mechanism—targeting a pathway not present in humans—offers a novel approach to combat resistant strains of bacteria and fungi .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-cyclopropylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5(6(8)9)3-4-1-2-4;/h4-5H,1-3,7H2,(H,8,9);1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAANNBRVRNYCJ-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C[C@@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.